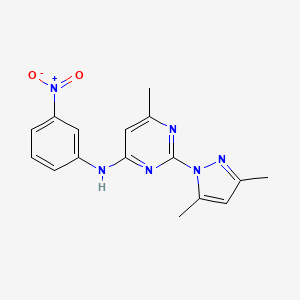
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to a range of biochemical and physiological effects, including changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has been found to exhibit a range of biochemical and physiological effects. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been found to have potential applications in the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for studying various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. Some possible areas of investigation include the development of more selective inhibitors of specific enzymes and signaling pathways, the exploration of novel therapeutic applications for this compound, and the investigation of its potential use as a diagnostic tool for certain diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 3-nitrobenzaldehyde in the presence of acetic anhydride to form the corresponding pyrazole aldehyde. This intermediate is then reacted with 6-methyl-2-aminopyrimidin-4-ol in the presence of triethylamine to form the final product.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-10-8-15(18-13-5-4-6-14(9-13)22(23)24)19-16(17-10)21-12(3)7-11(2)20-21/h4-9H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTCFLLVUQICKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)
![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)
![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)

![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)
